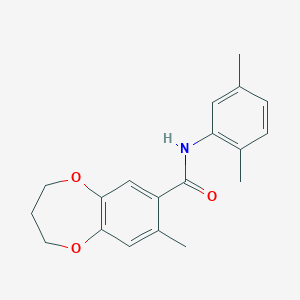
N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzenesulfonyl)-N-(3,5-dimethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in polymer chemistry, pharmaceuticals, and materials science due to their unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-N-(3,5-dimethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:
Formation of the Benzoxazine Ring: This step involves the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions to form the benzoxazine ring.
Sulfonylation: The benzoxazine intermediate is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Amidation: The final step involves the reaction of the sulfonylated benzoxazine with 3,5-dimethylaniline to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
4-(Benzenesulfonyl)-N-(3,5-dimethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific properties such as thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 4-(Benzenesulfonyl)-N-(3,5-dimethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzoxazine ring can also interact with nucleic acids, affecting their stability and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
- 4-(Benzenesulfonyl)-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- 4-(Benzenesulfonyl)-N-(4-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- 4-(Benzenesulfonyl)-N-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Uniqueness
4-(Benzenesulfonyl)-N-(3,5-dimethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to the presence of both the benzenesulfonyl and 3,5-dimethylphenyl groups. These groups confer specific chemical and biological properties, making it distinct from other benzoxazine derivatives. The combination of these functional groups enhances its potential as a versatile compound in various applications.
属性
分子式 |
C23H22N2O4S |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
4-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H22N2O4S/c1-16-12-17(2)14-18(13-16)24-23(26)22-15-25(20-10-6-7-11-21(20)29-22)30(27,28)19-8-4-3-5-9-19/h3-14,22H,15H2,1-2H3,(H,24,26) |
InChI 键 |
PWAHXKSQQUBGJV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide](/img/structure/B11249301.png)
![N'-Cycloheptyl-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]ethanediamide](/img/structure/B11249303.png)
![N'-[2-(Benzenesulfonyl)-2-(furan-2-YL)ethyl]-N-[2-(1H-indol-3-YL)ethyl]ethanediamide](/img/structure/B11249306.png)
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B11249316.png)
![2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11249320.png)

![1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-2-methylpropan-1-one](/img/structure/B11249330.png)

![N-(2,5-Dimethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11249338.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide](/img/structure/B11249340.png)
![N-(4-chlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11249345.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11249352.png)
![N-(3,5-dimethylphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11249361.png)
![methyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B11249369.png)
